Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-
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Overview
Description
“Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” is an organic compound that belongs to the class of nitrobenzenes. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a benzene ring. This particular compound also features methoxy groups (-OCH3) and a nitroethenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” typically involves multi-step organic reactions. One possible route could involve the nitration of a methoxy-substituted benzene derivative, followed by the introduction of the nitroethenyl group through a condensation reaction with a nitroalkene. The reaction conditions would likely require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such compounds often involves large-scale nitration and condensation reactions. The process would be optimized for efficiency, cost-effectiveness, and safety, given the potentially hazardous nature of nitro compounds. Continuous flow reactors and automated systems might be employed to handle the reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
“Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of dinitrobenzenes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of nitrobenzenes are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Industry
In the industrial sector, nitrobenzenes are used in the manufacture of dyes, explosives, and pharmaceuticals. This compound could potentially serve as an intermediate in the synthesis of such products.
Mechanism of Action
The mechanism of action of “Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” would depend on its specific application. For example, if used as a precursor in organic synthesis, its reactivity would be governed by the electronic effects of the nitro and methoxy groups on the benzene ring. In biological systems, the nitro groups might undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: A simpler compound with a single nitro group attached to the benzene ring.
Methoxybenzene (Anisole): A compound with a methoxy group attached to the benzene ring.
Dinitrobenzene: A compound with two nitro groups attached to the benzene ring.
Uniqueness
“Benzene, 1-methoxy-4-nitro-3-(2-nitroethenyl)-2-(phenylmethoxy)-” is unique due to the combination of methoxy, nitro, and nitroethenyl groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
1-methoxy-4-nitro-3-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-23-15-8-7-14(18(21)22)13(9-10-17(19)20)16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFMXZSFUHXQJ-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=C[N+](=O)[O-])OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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